Cas no 316358-06-2 ((2Z)-2-4-(4-methoxyphenyl)-1,3-thiazol-2-yl-3-(3-methylthiophen-2-yl)prop-2-enenitrile)

(2Z)-2-4-(4-Methoxyphenyl)-1,3-thiazol-2-yl-3-(3-methylthiophen-2-yl)prop-2-enenitrile is a structurally complex organic compound featuring a conjugated system with a thiazole core and substituted phenyl and thiophene moieties. Its (Z)-configured double bond and nitrile group contribute to its potential as a versatile intermediate in synthetic chemistry, particularly for heterocyclic and pharmaceutical applications. The presence of electron-donating methoxy and methyl groups may enhance its reactivity in cross-coupling or cyclization reactions. This compound’s rigid, planar structure could also make it suitable for materials science, such as organic semiconductors or fluorescent probes. Its well-defined stereochemistry and functional group diversity offer precise control in targeted syntheses.
(2Z)-2-4-(4-methoxyphenyl)-1,3-thiazol-2-yl-3-(3-methylthiophen-2-yl)prop-2-enenitrile structure
316358-06-2 structure
Product Name:(2Z)-2-4-(4-methoxyphenyl)-1,3-thiazol-2-yl-3-(3-methylthiophen-2-yl)prop-2-enenitrile
CAS No:316358-06-2
MF:C18H14N2OS2
MW:338.446561336517
CID:5842691
PubChem ID:5339878
Update Time:2025-10-19

(2Z)-2-4-(4-methoxyphenyl)-1,3-thiazol-2-yl-3-(3-methylthiophen-2-yl)prop-2-enenitrile Chemical and Physical Properties

Names and Identifiers

    • (Z)-2-(4-(4-methoxyphenyl)thiazol-2-yl)-3-(3-methylthiophen-2-yl)acrylonitrile
    • 2-Thiazoleacetonitrile, 4-(4-methoxyphenyl)-α-[(3-methyl-2-thienyl)methylene]-
    • F0291-0419
    • (2Z)-2-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]-3-(3-METHYLTHIOPHEN-2-YL)PROP-2-ENENITRILE
    • 316358-06-2
    • BIM-0022126.P001
    • AKOS000551079
    • CCG-9253
    • (Z)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-(3-methylthiophen-2-yl)prop-2-enenitrile
    • (2Z)-2-4-(4-methoxyphenyl)-1,3-thiazol-2-yl-3-(3-methylthiophen-2-yl)prop-2-enenitrile
    • Inchi: 1S/C18H14N2OS2/c1-12-7-8-22-17(12)9-14(10-19)18-20-16(11-23-18)13-3-5-15(21-2)6-4-13/h3-9,11H,1-2H3/b14-9-
    • InChI Key: BDSWJGVLSWKWIG-ZROIWOOFSA-N
    • SMILES: C(#N)/C(/C1=NC(C2=CC=C(OC)C=C2)=CS1)=C/C1SC=CC=1C

Computed Properties

  • Exact Mass: 338.05475542g/mol
  • Monoisotopic Mass: 338.05475542g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 4
  • Complexity: 479
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.5
  • Topological Polar Surface Area: 102Ų

Experimental Properties

  • Density: 1.283±0.06 g/cm3(Predicted)
  • Boiling Point: 531.0±60.0 °C(Predicted)
  • pka: -0.89±0.10(Predicted)

(2Z)-2-4-(4-methoxyphenyl)-1,3-thiazol-2-yl-3-(3-methylthiophen-2-yl)prop-2-enenitrile Pricemore >>

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Additional information on (2Z)-2-4-(4-methoxyphenyl)-1,3-thiazol-2-yl-3-(3-methylthiophen-2-yl)prop-2-enenitrile

Chemical Profile of (2Z)-2-4-(4-methoxyphenyl)-1,3-thiazol-2-yl-3-(3-methylthiophen-2-yl)prop-2-enenitrile (CAS No. 316358-06-2)

(2Z)-2-4-(4-methoxyphenyl)-1,3-thiazol-2-yl-3-(3-methylthiophen-2-yl)prop-2-enenitrile is a complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. This compound, identified by its CAS number 316358-06-2, belongs to a class of molecules that integrate heterocyclic scaffolds with functional groups capable of interacting with biological targets in diverse ways. The presence of a nitrile group, coupled with the thiophene and thiazole moieties, suggests a rich chemical space for exploration, particularly in the context of drug discovery and development.

The structural composition of this compound is highly intriguing from a chemical perspective. The molecule features a central prop-2-enenitrile backbone, which is flanked by two distinct aromatic systems: a 4-methoxyphenyl group and a 3-methylthiophen-2-yl group. These aromatic components are further connected to a 1,3-thiazole ring, which is known for its prevalence in bioactive natural products and pharmaceuticals. The combination of these structural elements not only imparts unique electronic properties but also opens up possibilities for various chemical modifications and derivatization strategies.

In recent years, there has been growing interest in exploring the pharmacological potential of molecules that incorporate thiazole and thiophene rings. These heterocycles are well-documented for their ability to modulate biological pathways by interacting with enzymes, receptors, and other cellular targets. For instance, derivatives of thiazole have been reported to exhibit antimicrobial, antiviral, anti-inflammatory, and anticancer properties. Similarly, thiophene-based compounds have shown promise in the treatment of neurological disorders and cardiovascular diseases. The compound in question may leverage these properties through its dual heterocyclic system.

The nitrile group at the terminal position of the prop-2-enenitrile moiety is another critical feature that warrants further investigation. Nitriles are versatile functional groups that can participate in various chemical reactions, including nucleophilic addition and cycloaddition processes. In medicinal chemistry, nitrile-containing compounds often exhibit potent biological activity due to their ability to act as prodrugs or to engage in specific interactions with biological targets. The presence of this group in the current molecule suggests that it may possess unique pharmacokinetic and pharmacodynamic characteristics.

The synthesis of such complex molecules presents significant challenges from a synthetic chemistry standpoint. However, advancements in synthetic methodologies have made it increasingly feasible to construct intricate organic frameworks with high precision. Techniques such as palladium-catalyzed cross-coupling reactions, metal-mediated cyclizations, and directed functionalization strategies have been instrumental in accessing novel heterocyclic compounds like this one. The synthesis of (2Z)-2-4-(4-methoxyphenyl)-1,3-thiazol-2-yl-3-(3-methylthiophen-2-yl)prop-2-enenitrile would likely involve multiple steps, each requiring careful optimization to ensure high yield and purity.

Evaluation of the biological activity of this compound is crucial for determining its potential therapeutic applications. Initial studies might focus on assessing its interaction with known biological targets relevant to human health. For example, screening against enzymes such as kinases or cytochrome P450 isoforms could provide insights into its metabolic stability and potential drug-drug interactions. Additionally, testing its efficacy against cell lines or animal models could help elucidate its pharmacological profile.

The integration of computational chemistry tools has revolutionized the process of drug discovery by enabling rapid virtual screening and molecular modeling studies. By leveraging quantum mechanical calculations and molecular dynamics simulations, researchers can predict the binding affinity of this compound to various protein targets. Such computational approaches can guide experimental design by identifying key interaction sites and optimizing lead structures for improved potency.

In conclusion, (2Z)-2-4-(4-methoxyphenyl)-1,3-thiazol-2-yl-3-(3-methylthiophen-2-yl)prop-2-enenitrile (CAS No. 316358-06-2) represents a structurally fascinating molecule with significant potential in pharmaceutical research. Its unique combination of heterocyclic scaffolds and functional groups positions it as a promising candidate for further exploration in drug discovery efforts aimed at addressing unmet medical needs. As our understanding of chemical biology continues to evolve, compounds like this one will undoubtedly play a pivotal role in shaping the future of medicinal chemistry.

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